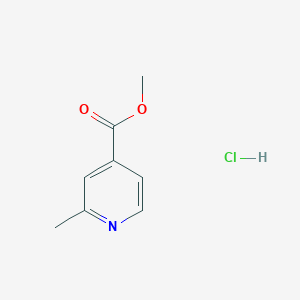
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Asymmetric Imines and Metal Complexes
A study explored synthesizing 4-phenyl-1H-pyrazoles, functioning as precursors for asymmetric imine ligands and mixed metal polynuclear complexes. This research demonstrates the potential of pyrazole derivatives in synthesizing complex ligands for metal coordination, offering pathways for diverse applications in inorganic chemistry and catalysis (Olguín & Brooker, 2011).
Novel Heterocyclic Synthesis
Another study involved the synthesis of new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety, using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a key component. This research underlines the versatility of pyrazole derivatives in creating a variety of heterocyclic compounds, which are significant in medicinal chemistry and organic synthesis (Abdel-Wahab et al., 2012).
Schiff Base Formation
Research on the synthesis of pyrazole-containing aldehydes, such as 1-ethylpyrazole-4-carbaldehyde and related compounds, showed their utility in forming Schiff bases with primary amines. This highlights the role of pyrazole derivatives in Schiff base chemistry, which has applications in organic synthesis and potentially in pharmaceuticals (Potapov et al., 2006).
Development of Pyrazolo[3,4-b]pyridone Systems
A study focused on synthesizing 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and their interaction in a three-component condensation, leading to pyrazolo[3,4-b]pyridone systems. Such research contributes to the development of new pyrazole-based frameworks, expanding the scope of pyrazole chemistry in organic and medicinal synthesis (Semenenko et al., 2020).
Antimicrobial Applications
Investigations into the synthesis of novel pyrazole derivatives and their antimicrobial activities highlight the potential use of these compounds in developing new antimicrobial agents. This suggests a significant role for pyrazole derivatives in pharmaceutical research focused on addressing microbial resistance (Al-Ghamdi, 2019).
Fluorescent Dye Synthesis
The reaction of specific pyrazole derivatives with various compounds led to the creation of donor/acceptor dyes exhibiting fluorescence. This indicates the potential of pyrazole derivatives in the synthesis of new fluorescent materials, which can be utilized in material science and sensor technology (Flamholc et al., 2018).
Mecanismo De Acción
Target of Action
Similar pyrazole derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole derivatives have been found to inhibit cdk2, which leads to the inhibition of cell cycle progression . This could potentially lead to the death of cancer cells or other rapidly dividing cells.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Result of Action
The inhibition of cdk2 by similar pyrazole derivatives can lead to cell cycle arrest and apoptosis . This could potentially be used for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Propiedades
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-14(9-18(2)16-11)15-12(10-20)8-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQINHIBBIBXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)



![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)





